molecular formula C9H10BrNO B15259758 3-Bromo-2-(ethylamino)benzaldehyde

3-Bromo-2-(ethylamino)benzaldehyde

Cat. No.: B15259758
M. Wt: 228.09 g/mol
InChI Key: ARYALJPKNLQEGA-UHFFFAOYSA-N
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Description

3-Bromo-2-(ethylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom, an ethylamino group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(ethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(ethylamino)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and bromination, followed by purification techniques like recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(ethylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: NaOCH₃ in methanol, KCN in ethanol.

Major Products Formed

    Oxidation: 3-Bromo-2-(ethylamino)benzoic acid.

    Reduction: 3-Bromo-2-(ethylamino)benzyl alcohol.

    Substitution: 3-Methoxy-2-(ethylamino)benzaldehyde, 3-Cyano-2-(ethylamino)benzaldehyde.

Scientific Research Applications

3-Bromo-2-(ethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(ethylamino)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with the active site of an enzyme, while the bromine atom may enhance binding affinity through halogen bonding. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(methylamino)benzaldehyde
  • 3-Bromo-2-(dimethylamino)benzaldehyde
  • 3-Bromo-2-(isopropylamino)benzaldehyde

Uniqueness

3-Bromo-2-(ethylamino)benzaldehyde is unique due to the presence of the ethylamino group, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate for the synthesis of various derivatives. Compared to its methyl and dimethyl counterparts, the ethyl group offers different reactivity and binding properties, which can be advantageous in certain applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-2-(ethylamino)benzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-2-11-9-7(6-12)4-3-5-8(9)10/h3-6,11H,2H2,1H3

InChI Key

ARYALJPKNLQEGA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=C1Br)C=O

Origin of Product

United States

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